1-Bromo-2-naphthaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromonaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUXEZVBLMVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187442 | |
| Record name | 1-Bromonaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-82-3 | |
| Record name | 1-Bromo-2-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromonaphthalene-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromonaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
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| Record name | 1-bromonaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Bromo 2 Naphthaldehyde and Its Derivatives
Direct Bromination Approaches
Direct bromination of naphthalene (B1677914) and its derivatives is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the naphthalene ring, as well as the specific brominating agent and reaction conditions employed.
Bromination of Naphthalene Derivatives
The introduction of a bromine atom to a naphthalene system can be achieved through various methods, each with its own advantages and limitations. The position of bromination is directed by the electronic and steric effects of the existing functional groups.
The direct bromination of 2-naphthaldehyde (B31174) presents challenges in achieving high regioselectivity due to the multiple positions available for electrophilic attack. However, palladium-catalyzed methods have been developed to control the position of halogenation. For instance, the formation of an aromatic imine intermediate from 1-naphthaldehyde (B104281) can switch the regioselectivity to the C2 position. researchgate.netbohrium.com While this strategy has been explored for 1-naphthaldehydes, similar principles could potentially be applied to 2-naphthaldehyde to favor the formation of 1-bromo-2-naphthaldehyde. The use of a palladium acetate (B1210297) catalyst in the presence of an amine can direct the halogenation to a specific position. researchgate.net
A common and effective strategy for synthesizing this compound involves the bromination of a suitable precursor, followed by further functional group transformations. 2-Naphthol (B1666908) is a readily available starting material that can be selectively brominated at the C1 position to yield 1-bromo-2-naphthol (B146047). ontosight.ai This intermediate can then be converted to this compound through oxidation of the hydroxyl group.
A traditional and widely used method for the synthesis of 1-bromo-2-naphthol involves the direct bromination of 2-naphthol using molecular bromine dissolved in glacial acetic acid. orgsyn.org This electrophilic aromatic substitution reaction proceeds readily due to the activating effect of the hydroxyl group. The reaction is typically carried out by adding a solution of bromine in acetic acid to a solution of 2-naphthol in the same solvent. orgsyn.org The reaction is exothermic, and controlling the temperature is important to minimize the formation of byproducts. orgsyn.org This method is effective, but the use of hazardous molecular bromine requires careful handling.
A study on the bromination of 2-naphthol using a PIDA-AlBr3 system also demonstrated the formation of 1-bromo-2-naphthol in high yield (93%). rsc.org
Table 1: Bromination of 2-Naphthol with Bromine in Glacial Acetic Acid
| Reactant | Reagent | Solvent | Product | Yield | Reference |
| 2-Naphthol | Bromine | Glacial Acetic Acid | 1-Bromo-2-naphthol | High | orgsyn.org |
| 2-Naphthol | PIDA/AlBr3 | MeCN | 1-Bromo-2-naphthol | 93% | rsc.org |
Note: "High" yield is reported in the literature without a specific percentage.
A greener and safer alternative to using molecular bromine is the in-situ generation of the brominating agent from sodium bromide and an oxidant like Oxone®. slideshare.netscispace.comresearchgate.net Oxone®, a stable and non-toxic triple salt (2KHSO₅·KHSO₄·K₂SO₄), oxidizes the bromide ion to an electrophilic bromine species that can then react with the activated aromatic ring of 2-naphthol. scispace.comresearchgate.net This method avoids the handling of corrosive and volatile liquid bromine. The reaction is typically carried out by stirring 2-naphthol, sodium bromide, and Oxone® together in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. slideshare.netscispace.com Another approach involves the solvent-free reaction of these components promoted by mechanical milling. researchgate.net
A patent describes a method for preparing 1-bromo-2-naphthol using a bromide salt (such as sodium bromide or potassium bromide) and an oxidant like hydrogen peroxide in a solvent like acetic acid, with reported yields as high as 90%. google.com
Table 2: Bromination of 2-Naphthol with Sodium Bromide and Oxone®
| Reactant | Reagents | Solvent | Product | Yield | Reference |
| 2-Naphthol | Sodium Bromide, Oxone® | Acetonitrile/Water | 1-Bromo-2-naphthol | Not specified | slideshare.netscispace.com |
| 2-Naphthol | Sodium Bromide, Oxone® | Solvent-free (milling) | 1-Bromo-2-naphthol | Good to Excellent | researchgate.net |
| 2-Naphthol | Potassium Bromide, Hydrogen Peroxide | Acetic Acid | 1-Bromo-2-naphthol | 90% | google.com |
Note: "Good to Excellent" yields are reported in the literature without specific percentages.
The bromination of 2-methoxynaphthalene (B124790) is another relevant reaction, as the resulting 6-bromo-2-methoxynaphthalene is a key intermediate in the synthesis of various pharmaceuticals. patsnap.comtandfonline.com The methoxy (B1213986) group is an activating ortho-, para-director.
One synthetic route involves the direct bromination of 2-methoxynaphthalene with bromine in glacial acetic acid. prepchem.com The reaction temperature is controlled to ensure selectivity. patsnap.comprepchem.com Following the initial bromination to form 1,6-dibromo-2-methoxynaphthalene, a dehalogenation step using iron powder is employed to selectively remove the bromine at the 1-position, yielding 6-bromo-2-methoxynaphthalene. google.com
Another approach involves the bromination of 2-methoxynaphthalene using sodium bromide and Oxone® in a mixture of acetonitrile and water, which results in bromination at the 1-position. scispace.com
Table 3: Bromination of 2-Methoxynaphthalene
| Reactant | Reagents | Solvent | Product | Yield | Reference |
| 2-Methoxynaphthalene | Bromine, then Iron powder | Glacial Acetic Acid | 6-Bromo-2-methoxynaphthalene | Not specified | patsnap.comprepchem.comgoogle.com |
| 2-Methoxynaphthalene | Sodium Bromide, Oxone® | Acetonitrile/Water | 1-Bromo-2-methoxynaphthalene | Not specified | scispace.com |
Bromination of 2-Naphthol as a Precursor to 1-Bromo-2-naphthol
Considerations for Regioselectivity and Yield Optimization
The substitution pattern on the naphthalene ring is a critical factor in its reactivity. The aldehyde group is a deactivating, meta-directing group in benzene (B151609) chemistry. However, in the naphthalene system, the dynamics of electrophilic substitution are more complex. The α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). researchgate.net When brominating 2-naphthaldehyde, the directing effects of the aldehyde group and the inherent reactivity of the naphthalene nucleus must be considered.
Regioselectivity in the bromination of naphthalenes is influenced by both steric and electronic factors. For instance, in the synthesis of 2-bromo-1-naphthaldehyde, bromination at the C2 position is favored over the C8 position. This selectivity can be controlled through strategic use of directing groups and reaction conditions. In the absence of a catalyst, the dibromination of naphthalene at room temperature yields a mixture of 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene. researchgate.net
Temperature is a critical parameter in the bromination of naphthalene and its derivatives, significantly influencing the ratio of isomers formed. researchgate.netresearchgate.net In the gas-phase bromination of naphthalene, the amount of 2-bromonaphthalene (B93597) formed increases rapidly with temperature between 300°C and 500°C. researchgate.netresearchgate.net At lower temperatures, electrophilic substitution is the dominant mechanism, favoring the formation of the α-isomer (1-bromonaphthalene), while at higher temperatures, a radical substitution mechanism becomes more prominent, leading to different product distributions. researchgate.net
For liquid-phase bromination without a catalyst, the yield of 2-bromonaphthalene also increases with temperature, although it remains a minor product. researchgate.net In catalyzed reactions, such as the selective para-bromination of benzene derivatives, maintaining a specific temperature range (e.g., 30°C to 70°C) is crucial for achieving high selectivity and conversion rates. google.com Exothermic bromination reactions often require careful temperature management, such as the portionwise addition of bromine, to prevent side reactions and ensure the desired regioselectivity. google.com
Table 1: Effect of Temperature on Naphthalene Bromination
| Reaction Phase | Temperature Range | Predominant Isomer/Observation | Reference |
|---|---|---|---|
| Gaseous | 250°C - 300°C | Small amount of 2-bromonaphthalene | researchgate.netresearchgate.net |
| Gaseous | 300°C - 500°C | Rapidly increasing amount of 2-bromonaphthalene | researchgate.netresearchgate.net |
| Gaseous | > 500°C | Ratio of 1- to 2-bromonaphthalene is ~1 | researchgate.netresearchgate.net |
The presence or absence of acid can dramatically alter the course of halogenation reactions. For the synthesis of certain halogenated naphthaldehydes, particularly when imine intermediates are involved, acid-free conditions are critical. bohrium.com For example, a palladium-catalyzed C-H halogenation of 1-naphthaldehydes shows C8-regioselectivity under acidic conditions. bohrium.com To switch the selectivity to the C2-position, the reaction must proceed through an imine intermediate, a process that is sensitive to acid, which can cause hydrolysis of the imine. bohrium.com
Classical bromination methods often use reagents that are corrosive, toxic, or require harsh conditions, which modern synthetic chemistry aims to avoid. wku.edu The development of greener approaches, such as using hydrogen peroxide and alkali metal halides in micellar media, provides an alternative that avoids strong acids and harsh reagents. scirp.org
Aldehyde Functionalization Routes
An alternative synthetic strategy involves introducing the aldehyde group onto a naphthalene ring that already contains the desired bromine substituent.
The conversion of a bromomethyl group to an aldehyde is a well-established transformation. The Sommelet reaction, for instance, is a classic method for preparing aldehydes from halomethylarenes. orgsyn.org This reaction typically involves treating the bromomethylnaphthalene with hexamethylenetetramine, followed by hydrolysis. orgsyn.orgorgsyn.org This method has been successfully used to prepare β-naphthaldehyde from β-bromomethylnaphthalene. orgsyn.org Another approach is the direct oxidation of the bromomethyl compound using an oxidizing agent like lead nitrate. orgsyn.org
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. thieme-connect.comcambridge.orgwikipedia.org The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic chloroiminium salt (the Vilsmeier reagent). cambridge.orgwikipedia.org This reagent then attacks the electron-rich naphthalene ring, and subsequent hydrolysis of the resulting iminium ion yields the naphthaldehyde. wikipedia.org The Vilsmeier-Haack reaction is particularly effective for substrates that are more activated towards electrophilic attack than benzene, such as naphthalenes, phenols, and anilines. wikipedia.org The reaction has been applied to synthesize various naphthaldehydes, including 2-chloro-3-(2-chloroethyl)-1-naphthaldehydes from 1-cyclopropyl-2-arylethanones at elevated temperatures. acs.org
Table 2: Vilsmeier-Haack Reaction Summary
| Reagents | Intermediate | Function | Reference |
|---|---|---|---|
| DMF + POCl₃ | Chloroiminium salt (Vilsmeier reagent) | Formylation of electron-rich arenes | cambridge.orgwikipedia.org |
Advanced Synthetic Strategies
Modern organic synthesis has moved towards more efficient and selective methods, particularly those involving catalytic C-H bond activation and functionalization.
Palladium-catalyzed reactions have emerged as a sophisticated strategy for the regioselective halogenation of naphthaldehydes. bohrium.com By employing a C-H activation strategy, it is possible to direct halogenation to specific positions on the naphthalene ring. For example, the halogenation of 1-naphthaldehydes can be directed to the C8 (peri) position under acidic conditions or switched to the C2 (ortho) position by using an imine as a transient directing group. bohrium.com These methods provide access to halogenated naphthaldehydes that can serve as key building blocks for the synthesis of complex polycyclic natural products. bohrium.com
Another advanced approach is the use of a tunable transient ligand strategy for C-H methylation of 1-naphthaldehydes. rsc.org While focused on methylation, the underlying principle of using transient ligands to control regioselectivity in metal-catalyzed C-H functionalization is a powerful and modern concept that could be adapted for the synthesis of complex derivatives like this compound. rsc.org These advanced strategies offer high levels of control and efficiency, often under milder conditions than traditional methods.
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of this compound and related compounds. univpancasila.ac.id This involves the adoption of novel techniques and eco-friendly procedures to enhance efficiency and minimize environmental impact. univpancasila.ac.idijprt.org
Use of Eco-Friendly Catalysts
A primary focus of green synthetic strategies is the replacement of hazardous reagents, such as elemental bromine, with more benign and selective catalytic systems. cambridgescholars.com Research has led to the development of various eco-friendly catalysts that facilitate the bromination of naphthalene precursors and the synthesis of naphthaldehyde derivatives.
One prominent approach is the use of aqueous micellar catalysis, which mimics the function of bromoperoxidase enzymes found in marine algae. scirp.org This system employs hydrogen peroxide (H₂O₂) as a clean oxidant with an alkali metal halide, like potassium bromide, in an aqueous medium containing a cationic surfactant such as cetyltrimethylammonium bromide (CTAB). scirp.orggoogle.com The surfactant creates micelles that facilitate the reaction, allowing for the in situ generation of the required electrophilic bromine species under mild conditions. scirp.org
Solid acid catalysts, particularly zeolites, have also emerged as highly effective and recyclable catalysts. researchgate.net FAU-type zeolites, for instance, have demonstrated high catalytic activity in the bromination of naphthalene, especially when used in solvent-free mechanochemical processes. researchgate.net Their reusability is a key advantage for sustainable chemical production. ijprt.org
Furthermore, research into biomimetic catalysts includes the development of metal complexes designed to emulate the function of haloperoxidase enzymes for oxidative bromination. chemrxiv.org In a related green approach, biodegradable catalysts derived from natural polymers, such as sulfonated chitosan (B1678972) (chitosan-SO₃H), have been successfully used to synthesize derivatives from precursors like 2-hydroxy-1-naphthaldehyde (B42665), highlighting the potential of biocompatible materials in catalysis. researchgate.net
Eco-Friendly Catalytic Systems for Synthesis
| Catalyst System | Key Components | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Micellar Catalysis | H₂O₂ / KBr / CTAB | Electrophilic Bromination | Mimics enzyme function; mild conditions; in-situ reagent generation. | scirp.orggoogle.com |
| Zeolite Catalysis | FAU-type Zeolite | Mechanochemical Bromination | High activity; recyclable; suitable for solvent-free methods. | researchgate.net |
| Biodegradable Catalyst | Chitosan-SO₃H | Condensation Reactions | Derived from natural polymer; biodegradable; efficient for derivative synthesis. | researchgate.net |
| Biomimetic Catalyst | cis-MoO₂(BHAN)₂ | Oxidative Bromination | Bio-inspired; mimics haloperoxidase enzyme activity. | chemrxiv.org |
Solvent-Free Reactions
Eliminating organic solvents, which are often toxic and difficult to dispose of, is a cornerstone of green chemistry. tandfonline.com Solvent-free reactions, conducted by grinding solid reactants together (mechanochemistry) or by heating neat liquid reactants, are being developed for the synthesis of naphthaldehyde derivatives. tandfonline.comtandfonline.com
Mechanochemical synthesis via ball-milling offers a rapid and efficient solvent-free alternative for bromination. researchgate.net The bromination of naphthalene has been successfully achieved by milling it with a solid brominating agent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), in the presence of a zeolite catalyst. researchgate.net This method completely avoids the use of hazardous solvents and simplifies product work-up. researchgate.net
Solvent-free thermal condensation is another effective technique. For example, biologically active benzimidazole (B57391) derivatives have been synthesized in high yields by heating 2-naphthaldehyde with o-phenylenediamine (B120857) at 140°C without any solvent. umich.edu Similarly, the synthesis of coumarin (B35378) and barbiturate (B1230296) derivatives from 2-hydroxy-1-naphthaldehyde can be performed under solvent-free conditions, often with the aid of a green catalyst. researchgate.net These methods not only reduce waste but can also shorten reaction times and improve energy efficiency. ijprt.orgtandfonline.com
Solvent-Free Synthetic Approaches
| Method | Reactants/Catalyst Example | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Mechanochemistry (Ball-Milling) | Naphthalene + DBDMH / Zeolite | Bromonaphthalenes | Rapid, efficient, avoids hazardous solvents. | researchgate.net |
| Thermal Condensation | 2-Naphthaldehyde + o-Phenylenediamine | Benzimidazoles | High yield, simple procedure, no solvent needed. | umich.edu |
| Catalytic Condensation | 2-Hydroxy-1-naphthaldehyde + Barbituric Acid / Chitosan-SO₃H | Barbiturate Derivatives | Uses a biodegradable catalyst, eco-friendly. | researchgate.net |
| Base-Promoted Condensation | 1-Naphthaldehyde + KOH | Cannizzaro Reaction Products | Simple heating of neat reactants. | tandfonline.com |
Industrial Scale Production Considerations
Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces a distinct set of challenges related to safety, cost-effectiveness, and environmental sustainability. smolecule.com
A primary concern is the handling of potentially hazardous reagents. The industrial-scale use of brominating agents and strong bases necessitates specialized, corrosion-resistant equipment and stringent safety protocols to manage exothermic reactions and ensure operator safety. smolecule.com
Process optimization is critical for achieving high yields and purity on a large scale. This may involve transitioning from traditional batch processing to more efficient continuous flow systems, which can offer better control over reaction parameters and improve safety. smolecule.com Integrating reaction steps into one-pot procedures can also enhance efficiency by reducing the need for isolating intermediates. smolecule.com
Effective heat management is crucial for exothermic bromination processes. Industrial reactors must be equipped with high-efficiency heat exchangers and advanced temperature control systems to prevent thermal runaway and ensure consistent product quality. smolecule.com
The economic and environmental viability of industrial synthesis often hinges on catalyst and solvent management. The ability to efficiently recover, regenerate, and reuse catalysts is a key factor. researchgate.netsmolecule.com Likewise, implementing robust solvent recovery and recycling systems is essential for minimizing both production costs and environmental impact. smolecule.com
Finally, purification methods must be scalable. Laboratory techniques like column chromatography are impractical for industrial volumes. smolecule.comgoogle.com Therefore, production relies on developing and optimizing scalable purification methods such as crystallization and distillation to obtain the final product with the desired purity. smolecule.com
Industrial Scale-Up: Challenges and Strategies
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Reagent Handling & Safety | Use of specialized equipment; implementation of strict safety protocols. | smolecule.com |
| Process Integration | Transition from batch to continuous flow processes; develop one-pot procedures. | smolecule.com |
| Heat Management | Employ efficient heat exchangers and advanced temperature control systems. | smolecule.com |
| Catalyst & Solvent Management | Develop protocols for catalyst recovery and reuse; implement solvent recycling systems. | researchgate.netsmolecule.com |
| Large-Scale Purification | Optimize scalable methods like crystallization and distillation instead of chromatography. | smolecule.comgoogle.com |
Reactivity and Reaction Mechanisms of 1 Bromo 2 Naphthaldehyde
Cross-Coupling Reactions
The presence of the bromo substituent on the aromatic naphthalene (B1677914) ring makes 1-bromo-2-naphthaldehyde an excellent substrate for cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of modern synthetic chemistry, and this compound serves as a competent coupling partner in several key transformations. These reactions offer powerful methods for the functionalization of the naphthalene scaffold.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming C-C bonds. This compound has been successfully employed in this reaction. For instance, it can be coupled with arylboronic acids using a catalyst like tetrakis(triphenylphosphine)palladium(0) in a biphasic system of toluene (B28343) and aqueous potassium carbonate. rug.nl Another example involves the coupling with pinacol (B44631) vinylboronate, which proceeds efficiently to introduce a vinyl group onto the naphthalene core, a precursor for further synthetic elaborations. researchgate.net These reactions demonstrate the utility of this compound in building more complex molecular architectures. rug.nlresearchgate.net
| Coupling Partner | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/Ethanol/Water | Reflux, 48h | 1-Aryl-2-naphthaldehyde | Not specified | rug.nl |
| Pinacol vinylboronate | Pd(dppf)Cl2, K3PO4 | Dioxane | 100 °C | 1-Vinyl-2-naphthaldehyde | Intermediate step, not specified | researchgate.net |
The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination, is a pivotal reaction in medicinal and materials chemistry. organic-chemistry.orgnih.gov This reaction has been shown to be compatible with this compound. In the context of synthesizing atropisomers, which are stereoisomers arising from hindered rotation around a single bond, this compound has been successfully coupled with bulky NH lactams. snnu.edu.cn This demonstrates the tolerance of the aldehyde functional group under the reaction conditions and the viability of this substrate in sterically demanding couplings to create axially chiral molecules. snnu.edu.cn The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the arylamine product. thieme-connect.de
| Amine Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|---|
| Bulky NH lactam | Pd2(dba)3 / Chiral Ligand (e.g., L5) | Not specified | Not specified | Not specified | C-N Atropisomeric biaryl | snnu.edu.cn |
Beyond Suzuki and Buchwald-Hartwig reactions, this compound can participate in other palladium-catalyzed transformations. One notable example is a lactonization reaction where it reacts with N-tosylhydrazones. snnu.edu.cn In this process, a palladium carbene is generated in situ, which then undergoes migratory insertion and a subsequent 1,4-palladium/hydride shift, leading to the formation of a seven-membered lactone. snnu.edu.cn This reaction showcases a more complex cascade process initiated by the oxidative addition of palladium to the C-Br bond of this compound. snnu.edu.cn
| Reactant | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| N-tosylhydrazone | Pd(OAc)2, dppb, K2CO3 | MeCN | 60 °C | Seven-membered lactone | 55% | snnu.edu.cn |
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and still valuable method for the formation of C-C, C-N, and C-O bonds. While specific examples detailing the use of this compound as a substrate in simple copper-catalyzed cross-coupling reactions are not abundant in the provided literature, the reactivity of similar compounds suggests its potential. For instance, copper catalysis is effective for the synthesis of amine-substituted naphthalenes from 1-aryl-2-haloacetylenes and amines. thieme-connect.com Furthermore, copper-assisted nucleophilic substitution has been used to convert polybrominated naphthalenes into their methoxy (B1213986) derivatives. researchgate.net These examples imply that this compound could likely undergo copper-catalyzed coupling with various nucleophiles, such as amines or alkoxides, to form the corresponding substituted naphthaldehydes, although palladium-catalyzed routes are often more efficient and higher-yielding under milder conditions. thieme-connect.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on this compound, where a nucleophile displaces the bromide ion, is generally challenging. The SNAr mechanism typically requires strong activation of the aromatic ring by potent electron-withdrawing groups positioned ortho or para to the leaving group. The aldehyde group at the 2-position does provide some electron-withdrawing character, but it is often insufficient to facilitate facile SNAr reactions under standard conditions. researchgate.net
Consequently, metal-catalyzed cross-coupling reactions, as described above, are the more common and efficient methods for the substitution of the bromine atom. While direct substitution with strong nucleophiles like alkoxides or amides might be conceivable under harsh conditions (high temperature and pressure), such reactions are not well-documented for this specific substrate. The literature more frequently reports nucleophilic attack on related, more activated systems, such as 1-bromo-2-naphthols, where the electronic nature of the substrate is different. rsc.org Therefore, for synthetic purposes, palladium- or copper-catalyzed pathways are overwhelmingly preferred over direct nucleophilic aromatic substitution for functionalizing the C1-position of 2-naphthaldehyde (B31174).
Nucleophilic Aromatic Substitution (SNAr) on the Bromine Moiety
Reactions Involving the Aldehyde Group
The aldehyde functional group in this compound is a site of rich reactivity, participating in condensation, reduction, and oxidation reactions.
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases (compounds containing a C=N double bond). smolecule.comlibretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The formation of an imine from this compound involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by the elimination of a water molecule. libretexts.org
The reaction rate is highly dependent on the pH of the medium. Optimal rates are often observed around a pH of 5. libretexts.org At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, preventing its elimination as water. libretexts.org
Table 2: Common Reagents for Imine Formation with Aldehydes
| Reagent Type | Example | Product |
|---|---|---|
| Primary Amine | R-NH₂ | Imine (Schiff Base) |
| Hydroxylamine | NH₂OH | Oxime |
| Hydrazine | NH₂NH₂ | Hydrazone |
Imine formation is also a key strategy in directing other reactions. For instance, the conversion of a 1-naphthaldehyde (B104281) to an imine intermediate has been used to switch the regioselectivity of palladium-catalyzed C-H halogenation from the C8 to the C2 position. bohrium.comresearchgate.net
The aldehyde group is readily reduced to a primary alcohol. smolecule.com This transformation can be efficiently achieved using common reducing agents. The reduction of this compound yields (1-bromo-2-naphthyl)methanol. collectionscanada.gc.ca
Common laboratory reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com Sodium borohydride is a milder, more selective reagent that is often used in alcoholic solvents, while lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). lookchem.com Another effective system for reducing aldehydes is zinc borohydride (Zn(BH₄)₂) supported on charcoal, which can provide high yields of the corresponding alcohols. scielo.org.mx
Table 3: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reagent | Formula | Typical Solvent | Relative Reactivity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol (B129727), Ethanol | Mild |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong |
The aldehyde group can be oxidized to the corresponding carboxylic acid, a fundamental transformation in organic synthesis. researchgate.net The oxidation of this compound would produce 1-bromo-2-naphthoic acid.
Numerous reagents can accomplish this oxidation. Historically, strong, often toxic, oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) were used. rsc.org Modern synthetic chemistry favors greener and more selective methods. rsc.org The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a widely used method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. oup.com Other methods involve using catalysts with oxidants like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.net Studies on the anaerobic oxidation of various aldehydes, including halogen-substituted ones, have also been conducted under hydrothermal conditions using metal salts like Fe(NO₃)₃. rsc.orgrsc.org
Table 4: Selected Reagents for Oxidation of Aldehydes to Carboxylic Acids
| Reagent/System | Key Components | Conditions |
|---|---|---|
| Jones Reagent | CrO₃, H₂SO₄, Acetone | Strong acid |
| Potassium Permanganate | KMnO₄ | Basic or acidic |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | Mildly acidic |
| Catalytic Oxidation | CuCl, t-BuOOH | Mild |
Wittig Reactions
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide, often called a Wittig reagent. acs.orgthieme-connect.com The reaction typically proceeds through the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the final alkene and a phosphine (B1218219) oxide. acs.orgthieme-connect.com
In the context of this compound, the Wittig reaction serves as a crucial initial step in multi-step synthetic sequences. For instance, it has been employed in the synthesis of precursors for cascade reactions. nih.govresearchgate.net A notable example involves the reaction of this compound with (methoxymethyl)triphenylphosphonium (B8745145) chloride (MTPPC) in the presence of a strong base like n-butyllithium. nih.govresearchgate.net This reaction selectively transforms the aldehyde group into a vinyl ether without affecting the bromo substituent. The resulting vinyl ether is then hydrolyzed under acidic conditions to yield a new aldehyde, which can be further modified. nih.govresearchgate.net This sequence demonstrates the utility of the Wittig reaction to extend the carbon chain at the 2-position of the naphthalene ring, paving the way for more complex molecular architectures. nih.gov
Cascade and Multi-Component Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. This compound is a valuable starting material for initiating such sequences.
Prins/Friedel-Crafts Cascade Cyclization
Once formed, the 2-(1-vinylnaphthalen-2-yl)acetaldehyde intermediate undergoes a cascade reaction when treated with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). nih.govbohrium.com This initiates an intramolecular Prins reaction, generating a benzylic carbenium ion. This reactive intermediate is then intercepted by an electron-rich aromatic compound (a nucleophile) via a Friedel-Crafts alkylation, leading to the formation of complex polycyclic structures like 4-aryltetralin-2-ols. nih.govbohrium.com This cascade protocol is an atom-economical method for constructing medicinally relevant scaffolds. nih.govbohrium.com
The reaction conditions and yields for the cyclization of the naphthaldehyde-derived substrate with different nucleophiles are summarized below.
Table 1: Prins/Friedel-Crafts Cascade Cyclization with 2-(1-vinylnaphthalen-2-yl)acetaldehyde Reaction conditions: The aldehyde derivative, nucleophile, and BF₃·Et₂O were stirred in anhydrous CH₂Cl₂ at 0 °C for 2 hours. nih.gov
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Veratrole | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydrophenanthren-2-ol | 78 |
| 2 | Furan (B31954) | 4-(Furan-2-yl)-1,2,3,4-tetrahydrophenanthren-2-ol | 75 |
Intramolecular Annulation Reactions
The dual functionality of this compound makes it an excellent substrate for intramolecular annulation reactions, where the bromine and aldehyde groups are strategically positioned to facilitate ring formation. A key example is a palladium-catalyzed lactonization reaction. nih.gov
In this transformation, the sterically hindered this compound reacts with a bifunctional N-tosylhydrazone in the presence of a palladium catalyst. nih.gov This reaction constructs a seven-membered lactone, a medium-sized ring system, in a moderate yield of 55%. nih.gov The proposed mechanism is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The resulting palladium(II) intermediate then reacts with the diazo compound generated from the N-tosylhydrazone to form a palladium-carbene complex. Subsequent migratory insertion and a key 1,4-palladium/hydride shift lead to the formation of the final annulated product. nih.gov This method highlights a sophisticated C-H bond activation strategy enabled by the specific substrate geometry. nih.gov
Table 2: Palladium-Catalyzed Intramolecular Annulation of this compound Reaction conditions: this compound (1 equiv.), N-tosylhydrazone (2 equiv.), Pd(OAc)₂ (10 mol%), ligand (20 mol%), and K₂CO₃ (3 equiv.) in toluene at 110 °C for 12 hours. nih.gov
| Entry | Reactant 2 | Product | Yield (%) |
| 1 | Ethyl 2-((4-methylphenyl)sulfonohydrazono)acetate | 3-Oxo-2,3,4,5-tetrahydro-1H-benzo[d]oxonine-2-carboxylate derivative | 55 |
Applications in Organic Synthesis and Medicinal Chemistry
A Versatile Building Block for Complex Organic Molecules
1-Bromo-2-naphthaldehyde is a highly valued starting material in organic synthesis due to the presence of both an aldehyde and a bromo functional group on the naphthalene (B1677914) core. adelaide.edu.auresearchgate.net This unique combination of reactive sites allows for a wide array of chemical transformations, making it an essential precursor for the construction of more complex molecular architectures. The aldehyde group readily participates in nucleophilic addition and condensation reactions, while the bromine atom is an ideal handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. adelaide.edu.au
Synthesis of Fused Heterocycles
The strategic positioning of the bromo and aldehyde functionalities in this compound makes it a key precursor for the synthesis of various fused heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active compounds and materials with unique electronic properties. epdf.pubresearchgate.net The dual reactivity of the molecule allows for sequential or one-pot reactions to build additional rings onto the naphthalene framework. For instance, it can be used to synthesize tetracyclic chromone-fused pyrazoles and other complex heterocyclic structures through tandem reactions. researchgate.netsigmaaldrich.comrsc.org
A notable application of this compound is in the synthesis of furophenanthroquinones, a class of compounds that includes biologically active natural products like tanshinones. researchgate.net A synthetic strategy involves the Suzuki coupling of this compound with a suitable furanboronic acid. This is followed by further transformations to construct the quinone functionality, ultimately leading to the formation of the tetracyclic furophenanthraquinone core. This approach highlights the utility of the bromo group for introducing the furan (B31954) moiety, a key structural element of these target molecules. researchgate.net
Table 1: Synthesis of a Furophenanthraquinone Precursor
| Starting Material | Reagent | Catalyst | Product | Reference |
|---|
While direct synthesis of dihydronaphthofurans from this compound is not extensively documented in readily available literature, synthetic strategies for this class of compounds often rely on precursors with similar substitution patterns on the naphthalene ring. canada.caresearchgate.net For example, transition-metal-catalyzed intramolecular cyclization of substrates like 1-bromo-2-(tert-butoxy)naphthalene (B13709785) has been successfully employed. canada.ca Another approach involves the allylation of a bromo-substituted naphthol, followed by cyclization. canada.ca These methodologies suggest that this compound could be a viable precursor after suitable modification of the aldehyde group, for instance, by reduction to a hydroxymethyl group followed by etherification to introduce a side chain capable of cyclization.
Precursors to Polycyclic Systems
The reactivity of this compound lends itself to the construction of extended polycyclic aromatic systems. sigmaaldrich.comrsc.org Palladium-catalyzed intramolecular carboamination reactions of substrates derived from this compound provide a pathway to fused polycyclic heterocycles. For instance, coupling with 2-allylaniline (B3051291) followed by reduction and subsequent intramolecular cyclization yields substituted tetrahydroindoloisoquinolines, an uncommon class of fused bicyclic heterocycles. sigmaaldrich.comrsc.org This transformation creates both a C-N and a C-C bond in a single ring-forming event.
Table 2: Synthesis of a Tetrahydroindoloisoquinoline Precursor
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Reference |
|---|
Synthesis of Substituted Naphthalene Derivatives
This compound serves as a versatile starting point for the synthesis of a wide range of substituted naphthalene derivatives. lookchem.com The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various substituents at the 1-position. The aldehyde group can be transformed into numerous other functionalities, further expanding the diversity of accessible derivatives. For example, photolysis of the corresponding diazomethane (B1218177) derived from this compound leads to the formation of 1-bromo-1H-cyclobuta[de]naphthalene, a strained polycyclic system that can be further manipulated.
Formation of Chiral Atropisomers
A significant and advanced application of this compound is in the stereoselective synthesis of axially chiral biaryl compounds, known as atropisomers. These molecules exhibit chirality due to restricted rotation around a single bond and are of great interest in asymmetric catalysis and materials science. The defined stereochemistry of this compound allows it to be used as a prochiral substrate in various asymmetric transformations.
For instance, it is a key starting material in the synthesis of planar chiral ferrocene (B1249389) derivatives through a sequence involving a Suzuki cross-coupling followed by a stereoselective gold(I)-catalyzed cycloisomerization. Furthermore, enantioselective Buchwald-Hartwig amination reactions using this compound and chiral ligands can produce C-N axially chiral biaryls with high enantioselectivity. This approach has been successfully applied to synthesize a variety of atropisomeric N-aryl compounds.
Table 3: Enantioselective Synthesis of a C-N Atropisomer
| Aryl Halide | Amine/Amide | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|
Intermediate in Pharmaceutical Compound Development
This compound is a valuable intermediate in the synthesis of a variety of organic compounds, including those with significant potential in the pharmaceutical and medicinal chemistry fields. smolecule.com Its unique structure, featuring a reactive aldehyde group and a bromine atom on a naphthalene scaffold, allows for diverse chemical modifications and makes it a key building block for more complex molecules. smolecule.com The reactivity of the aldehyde group allows for the formation of new carbon-carbon and carbon-nitrogen bonds, while the bromine atom can participate in various cross-coupling reactions, enabling the construction of polycyclic systems and diverse molecular architectures. researchgate.net
Precursors to Hypoglycemic Agents
Naphthalene-containing compounds have garnered attention for their wide-ranging pharmacological activities, including the potential to regulate blood glucose levels. researchgate.net While direct research linking this compound to specific hypoglycemic agents is not extensively detailed in the provided literature, the development of novel synthetic compounds for antidiabetic applications is an active area of research. For instance, studies on other complex heterocyclic compounds, such as rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] and acetamide (B32628) derivatives, have identified novel α-amylase and α-glucosidase inhibitors, which are key targets in managing type 2 diabetes. nih.govnih.gov These studies highlight the strategy of synthesizing and screening novel molecules for their potential to lower blood glucose. The structural motif of this compound serves as a potential starting point for creating new derivatives that could be explored for such antidiabetic or hypoglycemic properties.
Synthesis of Novel Cercosporamide Derivatives
This compound is explicitly identified as a reagent used in the preparation of novel (-)-cercosporamide (B11930066) derivatives. chemicalbook.comleyan.comamericanchemicalsuppliers.com These derivatives are investigated as potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulators. chemicalbook.comleyan.comamericanchemicalsuppliers.com PPARγ is a crucial nuclear receptor involved in the regulation of glucose and lipid metabolism, making it a significant target for drugs aimed at treating metabolic disorders like type 2 diabetes. The use of this compound in the synthesis of these modulators underscores its role in creating compounds with specific and potent biological activities.
Development of Strigolactone-Signaling Inhibitors
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development and are crucial for the germination of parasitic weeds like Striga. nih.govjst.go.jp The development of inhibitors for SL signaling pathways is a key strategy for agricultural applications. nih.govresearchgate.net Research in this area has explored derivatives of naphthaldehyde to identify potent inhibitors.
In one study, to investigate the structure-activity relationship of SL inhibitors, researchers synthesized 6-bromo-2-methoxy-1-naphthaldehyde. nih.gov This modification of the naphthalene ring with a bromine atom was part of an effort to understand how different chemical groups affect the compound's inhibitory activity on the SL receptor protein D14. nih.gov Although this specific compound is an isomer of the primary subject, this research demonstrates that a bromo-naphthaldehyde scaffold is relevant in the design and optimization of molecules that can block strigolactone signaling. nih.gov
| Compound | Application/Research Focus |
| 6-bromo-2-methoxy-1-naphthaldehyde | Synthesized to study the structure-activity relationship of strigolactone-signaling inhibitors. nih.gov |
| 2-methoxy-1-naphthaldehyde (B1195280) (2-MN) | Identified as an inhibitor of SL-induced interaction between receptor proteins, blocking SL signaling. jst.go.jpnih.gov |
Scaffolds for CCR8 Antagonists
The human CC chemokine receptor 8 (CCR8) is a promising therapeutic target for cancer immunotherapy and autoimmune diseases. bohrium.com The naphthalene sulfonamide scaffold is known to have CCR8 antagonistic properties. researchgate.netbohrium.com In the search for novel CCR8 antagonists, palladium-catalyzed cross-coupling reactions have been performed on a bromo-naphthalene precursor to generate a diverse library of compounds. researchgate.net This highlights the utility of the bromo-naphthalene chemical framework as a foundational structure for building potential drug candidates. The resulting compounds from these syntheses displayed CCR8 antagonistic activity in the micromolar range in binding and calcium mobilization assays. researchgate.net The use of 1-naphthaldehyde (B104281) derivatives in these synthetic strategies further points to the importance of this class of compounds in constructing complex molecules targeting CCR8. researchgate.net
Schiff Base Ligand Synthesis
The aldehyde functional group of this compound makes it a suitable precursor for the synthesis of Schiff bases. Schiff bases, characterized by an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone. orientjchem.orgscirp.org These compounds are versatile ligands that can coordinate with various metal ions through nitrogen and, if present, oxygen atoms to form stable metal complexes. orientjchem.orgresearchgate.net
While much of the specific research highlights the use of 2-hydroxy-1-naphthaldehyde (B42665), the principles of Schiff base formation are directly applicable to this compound. orientjchem.orgrsc.orgresearchgate.net The reaction involves the aldehyde group reacting with a primary amine to create the characteristic imine bond of the Schiff base ligand. rsc.org These ligands are of significant interest due to their biological activities and their ability to form complexes with enhanced properties. scirp.org
Table of Synthesized Schiff Bases and Complexes from Related Naphthaldehydes
| Starting Naphthaldehyde | Reactant | Resulting Compound Type |
| 2-hydroxy-1-naphthaldehyde | 4-bromo aniline (B41778) | Schiff Base Ligand & Metal (Cu, Zn, Co) Complexes. orientjchem.org |
| 2-hydroxy-1-naphthaldehyde | L-histidine, sulfamethazine | Schiff Base Ligands & Tin(II) Complexes. researchgate.net |
| 2-hydroxy-1-naphthaldehyde | Amino Acids (glycine, L-alanine, etc.) | Schiff Base Ligands & Manganese(III) Complexes. scirp.org |
| 2-hydroxy-1-naphthaldehyde | 2,6-dichloro-phenylamine | Halogenated Schiff Base Ligand & Copper(II) Complex. rsc.org |
Schiff bases and their metal complexes often exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties. scirp.orgcitedrive.com The chelation of the Schiff base ligand to a metal ion can significantly enhance its biological efficacy. orientjchem.org
Studies on metal complexes derived from Schiff bases of the closely related 2-hydroxy-1-naphthaldehyde have demonstrated notable antimicrobial and anti-arthritic potential. orientjchem.orgcitedrive.com For example, copper(II), zinc(II), and cobalt(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 4-bromo aniline were synthesized and evaluated. orientjchem.orgcitedrive.com The results showed that the metal complexes possessed greater antibacterial activity than the uncomplexed Schiff base ligand. orientjchem.orgcitedrive.com
Furthermore, these compounds were assessed for their anti-arthritic properties using an egg albumin denaturation method, which is an indicator of anti-inflammatory activity. orientjchem.orgcitedrive.com The copper complex, in particular, was found to be the most active, suggesting that such Schiff base complexes could be promising candidates for developing new anti-arthritic agents for managing long-term inflammatory conditions. orientjchem.orgcitedrive.comresearchgate.net
Research Findings on Related Metal-Schiff Base Complexes
| Complex Type | Biological Activity Studied | Key Finding |
| Cu(II), Zn(II), Co(II) complexes of a 2-hydroxy-1-naphthaldehyde Schiff base | Antibacterial | Complexes showed more activity than the free ligand. orientjchem.orgcitedrive.com |
| Cu(II) complex of a 2-hydroxy-1-naphthaldehyde Schiff base | Anti-arthritic (in vitro) | Exhibited the highest activity with an IC50 value of 6.53 μg/ml. orientjchem.orgcitedrive.com |
| Tin(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases | Antimicrobial, Antioxidant | Ligands and their complexes showed significant antibacterial, antifungal, and antioxidant activities. researchgate.net |
Alpha-Glucosidase Inhibitors
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose in the small intestine. rsc.org Inhibiting this enzyme is a critical therapeutic strategy for managing postprandial hyperglycemia (a spike in blood sugar after meals), which is a primary concern in type 2 diabetes. rsc.orgrsc.org By slowing carbohydrate digestion, α-glucosidase inhibitors help to control blood glucose levels. rsc.org
In the pursuit of novel and effective antidiabetic agents, researchers have utilized this compound as a key chemical intermediate. rsc.org A study focused on synthesizing new Schiff base derivatives of 1,3-diphenyl urea (B33335) involved reacting 1,3-diphenyl urea analogues with various aldehydes, including this compound. rsc.org The resulting Schiff base derivatives were then evaluated for their potential to inhibit α-glucosidase. rsc.org The naphthalene moiety is considered a crucial component in the design of new drugs due to its established antifungal, antitumor, and antidiabetic properties. rsc.org
The synthesis process involved a condensation reaction between the 1,3-diphenyl urea analogues and this compound in methanol (B129727) to yield the final Schiff base products. rsc.org This research highlights the role of this compound as a foundational scaffold for creating new potential therapeutic agents. One of the synthesized compounds demonstrated competitive inhibition against α-glucosidase, underscoring the value of this synthetic pathway. researchgate.net
Table 1: Synthesis of α-Glucosidase Inhibitor Precursors This table summarizes the reactants used in the synthesis of Schiff base derivatives with potential α-glucosidase inhibitory activity.
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| 1,3-Diphenyl urea analogues | This compound | Schiff base derivatives |
| 1,3-Diphenyl urea analogues | 5-Chlorosalicylaldehyde | Schiff base derivatives |
| 1,3-Diphenyl urea analogues | 5-Bromosalicylaldehyde | Schiff base derivatives |
Materials Science Applications
The distinct electronic and structural characteristics of this compound make it a valuable component in the field of materials science, particularly for creating organic electronic materials.
Organic Light-Emitting Diode (OLED) Materials
This compound serves as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). arborpharmchem.com The performance of an OLED device is highly dependent on the chemical structure and properties of the organic materials used in its layers.
Table 2: Properties of this compound Relevant to OLED Applications This table outlines the key characteristics of this compound that make it suitable for developing OLED materials.
| Property | Significance in OLEDs | Reference |
|---|---|---|
| Naphthalene Ring Structure | Provides excellent conjugation and stability. | arborpharmchem.com |
| Charge Transfer Ability | Enhanced by the conjugated system, improving electron mobility for effective charge injection and recombination. | arborpharmchem.com |
| Film-Forming Ability | Forms uniform organic thin films, which improves optoelectronic performance by ensuring efficient light propagation and charge transfer. | arborpharmchem.com |
Spectroscopic and Computational Research
Spectroscopic Characterization of 1-Bromo-2-naphthaldehyde and its Derivatives
Spectroscopic analysis is fundamental to the identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to confirm its structure and explore the electronic properties of both the parent compound and its various derivatives.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals for the aldehydic proton and the aromatic protons of the naphthalene (B1677914) ring system. The aldehydic proton typically appears as a singlet in the downfield region, a consequence of the deshielding effect of the adjacent carbonyl group. The aromatic protons resonate as a complex series of multiplets, with their specific chemical shifts and coupling constants influenced by the substitution pattern on the naphthalene core.
For instance, in a derivative where this compound is reacted with malonic acid to form (E)-3-(1-bromo-2-naphthyl)acrylic acid, the aldehydic proton is absent. Instead, new signals appear for the acrylic acid moiety. The proton on the β-carbon of the double bond appears at a chemical shift (δ) of 8.20 ppm as a doublet, while the α-carbon proton is observed further upfield at 6.74 ppm, also as a doublet. The protons on the naphthalene ring are observed between 7.61 and 8.31 ppm.
Interactive Data Table: ¹H NMR Data for (E)-3-(1-bromo-2-naphthyl)acrylic acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.71 | s |
| Naphthalene H-8 | 8.31 | d |
| Vinylic H-β | 8.20 | d |
| Naphthalene Ring Protons | 7.93-8.08 | m |
| Naphthalene Ring Protons | 7.61-7.81 | m |
| Vinylic H-α | 6.74 | d |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in this compound is a key diagnostic signal, appearing significantly downfield. The carbon atoms of the naphthalene ring give rise to a series of signals in the aromatic region of the spectrum. The carbon atom directly bonded to the bromine atom (C-1) is influenced by the halogen's electronegativity and heavy atom effect.
In a derivative like 1-bromo-7-methoxy-2-naphthaldehyde, the aldehydic carbon (CHO) resonates at 192.3 ppm. The carbon attached to the bromine (C-1) and the methoxy-substituted carbon (C-7) are found at 122.3 ppm and 159.5 ppm, respectively. The remaining aromatic carbons appear between 105.2 and 135.8 ppm. rsc.org The presence of the methoxy (B1213986) group is confirmed by a signal at 55.6 ppm. rsc.org
Interactive Data Table: ¹³C NMR Data for 1-Bromo-7-methoxy-2-naphthaldehyde
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 192.3 |
| C-7 (C-OCH₃) | 159.5 |
| Aromatic Carbons | 135.8, 135.2, 131.3, 130.1, 129.3, 124.4, 120.0, 105.2 |
| C-1 (C-Br) | 122.3 |
| -OCH₃ | 55.6 |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz rsc.org
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which is typically observed in the region of 1680-1700 cm⁻¹.
In the case of 1-bromo-7-methoxy-2-naphthaldehyde, a strong C=O stretching band is seen at 1685 cm⁻¹. rsc.org Other significant absorptions include aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and C=C stretching vibrations of the naphthalene ring in the 1450-1600 cm⁻¹ range. rsc.orgresearchgate.net The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹. For related naphthalene derivatives, C-H stretching IR bands have been identified in the range of 3160-2728 cm⁻¹. researchgate.net
Interactive Data Table: Key IR Absorption Bands for 1-Bromo-7-methoxy-2-naphthaldehyde
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (Aromatic) Stretch | 3064, 3010 |
| C=O (Aldehyde) Stretch | 1685 |
| C=C (Aromatic) Stretch | 1625, 1595, 1509 |
| C-O Stretch | 1216 |
Sample Preparation: KBr pellet rsc.org
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₇BrO, with a calculated molecular weight of approximately 235.08 g/mol . nih.govsigmaaldrich.com
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected to appear as a pair of peaks of nearly equal intensity, a characteristic isotopic pattern for bromine-containing compounds (⁷⁹Br and ⁸¹Br isotopes). docbrown.info High-resolution mass spectrometry (HRMS) can confirm the precise mass and elemental formula. For example, the derivative 1-bromo-7-methoxy-2-naphthaldehyde shows a calculated m/z for [M]⁺ of 210.0681, with an experimental value of 210.0680, confirming its composition as C₁₄H₁₀O₂. rsc.org The fragmentation pattern in the mass spectrum can provide further structural information, often involving the loss of the bromine atom, the formyl group (-CHO), or carbon monoxide (CO).
Interactive Data Table: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO | nih.govsigmaaldrich.com |
| Molecular Weight | 235.08 g/mol | nih.govsigmaaldrich.com |
| Monoisotopic Mass | 233.96803 Da | nih.gov |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions of the aromatic system.
Studies on derivatives provide insight into the electronic properties. For example, rhodamine-based sensors incorporating a 2-methoxy-1-naphthaldehyde (B1195280) unit show an absorption maximum at 315 nm. nih.gov Upon complexation with metal ions like Al³⁺, a new, strong absorption band appears around 565 nm, indicating a significant change in the electronic structure of the molecule. nih.gov Similarly, diarenoperylene derivatives synthesized from this compound exhibit maximum absorption peaks (λₘₐₓ) around 471 nm, corresponding to π-π* transitions, and are highly fluorescent. mpg.de These studies demonstrate how the electronic properties of the naphthaldehyde core can be tuned through derivatization.
Interactive Data Table: UV-Vis Absorption Data for Derivatives of this compound
| Derivative | Solvent | λₘₐₓ (nm) | Notes |
| Rhodamine-based sensor | Buffer | 315 | Sensor alone |
| Rhodamine-based sensor + Al³⁺ | Buffer | 565 | After metal ion binding |
| Diarenoperylene derivative | Chloroform | 471 | π-π* transition |
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) analysis of this compound has provided detailed information about its molecular structure. The analysis reveals that the molecule is largely planar. iucr.org However, the bromine atom shows a slight deviation of 0.013 Å from the plane formed by the other atoms. iucr.org
A notable feature of the structure is the conformation of the aldehyde group. The hydrogen atom of the aldehyde group is oriented towards the bromine atom. iucr.org This conformation is stabilized by two short intramolecular hydrogen-bromine contacts, H(11)...Br at a distance of 2.65(4) Å and H(7)...Br at 2.72(3) Å. iucr.org These distances are considerably shorter than the sum of the van der Waals radii of hydrogen and bromine (3.15 Å), indicating a stabilizing interaction. iucr.org This preferred conformation suggests that while dispersion forces between the bromine and carbonyl oxygen atoms are not the dominant stabilizing factor, electronic forces likely play a significant role in maintaining the near-planar structure. iucr.org
The bond lengths within the naphthalene ring show variations typical for this system, with the C(1)-C(2), C(3)-C(4), C(7)-C(8), and C(9)-C(10) bonds being shorter than the others. In the crystalline state, the planar molecules of this compound form stacks along the a-axis, with no intermolecular contacts shorter than the sum of their van der Waals radii. iucr.org
Computational Chemistry Studies
Density Functional Theory (DFT) has been extensively used to investigate the properties of this compound and related compounds. These calculations provide a deeper understanding of the molecule's geometry, electronic structure, and vibrational modes. Various levels of theory and basis sets have been employed to achieve accurate results that complement experimental findings. rsc.orgnanobe.orgresearchgate.net
Geometry optimization of this compound has been performed using DFT methods to determine its most stable conformation. rsc.orgnanobe.org For instance, calculations at the B3LYP/6-311G++(d,p) level of theory have been used to predict the molecular geometry. nanobe.org These optimized structures are crucial for subsequent analyses, such as vibrational frequency calculations and the study of molecular orbitals. The results from geometry optimizations are generally in good agreement with experimental data from X-ray diffraction. nanobe.org
Frontier Molecular Orbital (FMO) analysis is a key aspect of understanding the chemical reactivity and electronic properties of a molecule. ajchem-a.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
For related naphthaldehyde derivatives, DFT calculations have been employed to determine these orbital energies and the corresponding energy gap. rsc.orgnih.gov For example, in a study of a rhodamine derivative incorporating a 2-methoxy-1-naphthaldehyde unit, the HOMO-LUMO gap was calculated to be 3.47 eV for the trans isomer. nih.gov Upon complexation with an aluminum ion, this gap decreased to 2.40 eV, indicating a change in the electronic properties of the molecule. nih.gov In this complex, the HOMO was primarily located on the methoxy naphthalene part, while the LUMO was on the xanthene moiety. nih.gov Such analyses help in understanding charge transfer interactions within the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org This method transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic significance of delocalization effects, often referred to as hyperconjugation. uni-muenchen.dewisc.edu For example, the interaction between a bonding orbital (donor) and an antibonding orbital (acceptor) indicates electron delocalization from the bonding to the antibonding orbital, which stabilizes the molecule. wikipedia.orgwisc.edu While specific NBO analysis data for this compound is not detailed in the provided context, this technique is a standard tool in computational studies of similar aromatic compounds to understand their electronic structure and stability. nanobe.org
Theoretical vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions. researchgate.net For instance, in a study of 1-naphthaldehyde (B104281), the calculated vibrational frequencies using the B3LYP/6-311+G** basis set were compared with experimental FT-IR and FT-Raman spectra. researchgate.net The C-H stretching vibrations for 1-naphthaldehyde were identified in the range of 3160-2728 cm⁻¹, and C-H in-plane and out-of-plane bending vibrations were assigned to bands in the ranges of 1474-1167 cm⁻¹ and 1023-715 cm⁻¹, respectively. researchgate.net Such analyses provide a fundamental understanding of the vibrational properties of the molecule.
Density Functional Theory (DFT) Calculations
Time-Dependent DFT (TD-DFT) for Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic absorption spectra of molecules. It provides insights into the electronic transitions between molecular orbitals, which are crucial for understanding a compound's color, photochemistry, and other optical properties.
In the study of compounds related to this compound, TD-DFT calculations have been employed to elucidate their electronic properties. For instance, research on (E)-3-(1-bromonaphthalen-2-yl)acrylic acid (1BrNaAA), a direct derivative of this compound, has provided valuable information on its electronic transitions. The calculations for 1BrNaAA reveal significant electronic transitions in the ultraviolet-visible region of the electromagnetic spectrum.
The main electronic transitions for 1BrNaAA, calculated using TD-DFT, are summarized in the table below. These transitions primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating a charge transfer character within the molecule.
| Calculated Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |
| 340.76 | 0.1286 | HOMO -> LUMO (91.4%) |
| 301.41 | 0.1298 | HOMO-1 -> LUMO (43.4%), HOMO-2 -> LUMO (37.9%) |
| 294.66 | 0.1274 | HOMO-2 -> LUMO (46.7%), HOMO -> LUMO+1 (14.9%) |
This table presents the calculated electronic transitions for (E)-3-(1-bromonaphthalen-2-yl)acrylic acid (1BrNaAA), a derivative of this compound.
The electronic transitions observed for derivatives of this compound are characteristic of π -> π* transitions within the naphthalene ring system, which are influenced by the presence of the bromo and aldehyde functional groups.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its protein target.
This compound has served as a scaffold for the synthesis of Schiff base derivatives that have been investigated as potential enzyme inhibitors. A study focused on the synthesis of novel Schiff bases derived from this compound and their evaluation as α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes.
The synthesized Schiff base derivatives of this compound exhibited significant inhibitory activity against α-glucosidase. Molecular docking studies were performed to understand the binding modes of these compounds within the active site of the enzyme. The results indicated that the compounds with chloro substituents on the phenyl ring displayed strong inhibitory potential. For example, compounds with para- and meta-chloro phenyl substituents showed IC50 values of 20.24 ± 0.38 μM and 18.35 ± 0.40 μM, respectively.
Q & A
Q. How can researchers design a systematic literature review to address gaps in this compound research?
- Methodological Answer :
- Database Searches : Use PubMed, TOXCENTER, and NTRL with Boolean operators (e.g., "this compound AND (synthesis OR toxicity)") .
- Grey Literature : Include dissertations and conference proceedings for unpublished data. Prioritize studies with reproducible methodologies (e.g., NMR validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
